N-(4-propan-2-ylphenyl)-1,3-dithiolan-2-imine;sulfuric acid
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Overview
Description
N-(4-propan-2-ylphenyl)-1,3-dithiolan-2-imine;sulfuric acid is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the dithiolan and imine groups, along with the sulfuric acid component, makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-propan-2-ylphenyl)-1,3-dithiolan-2-imine typically involves the reaction of 4-isopropylbenzaldehyde with a dithiolane derivative under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which then cyclizes to form the dithiolan ring. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is then isolated and purified using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-propan-2-ylphenyl)-1,3-dithiolan-2-imine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(4-propan-2-ylphenyl)-1,3-dithiolan-2-imine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-propan-2-ylphenyl)-1,3-dithiolan-2-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues, leading to inhibition or activation of the target enzyme. The dithiolan ring and imine group play crucial roles in these interactions, facilitating the binding and reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)-1,3-dithiolan-2-imine
- N-(4-chlorophenyl)-1,3-dithiolan-2-imine
- N-(4-methoxyphenyl)-1,3-dithiolan-2-imine
Uniqueness
N-(4-propan-2-ylphenyl)-1,3-dithiolan-2-imine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and hydrophobic pockets in proteins.
Properties
CAS No. |
89388-44-3 |
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Molecular Formula |
C12H17NO4S3 |
Molecular Weight |
335.5 g/mol |
IUPAC Name |
N-(4-propan-2-ylphenyl)-1,3-dithiolan-2-imine;sulfuric acid |
InChI |
InChI=1S/C12H15NS2.H2O4S/c1-9(2)10-3-5-11(6-4-10)13-12-14-7-8-15-12;1-5(2,3)4/h3-6,9H,7-8H2,1-2H3;(H2,1,2,3,4) |
InChI Key |
WDYKBQOZAVKUBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N=C2SCCS2.OS(=O)(=O)O |
Origin of Product |
United States |
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